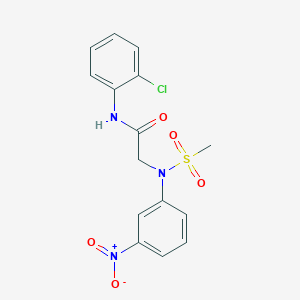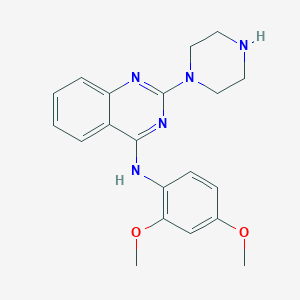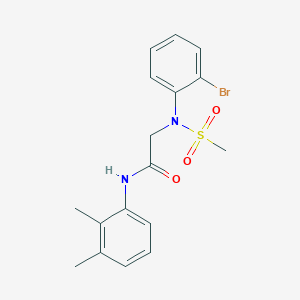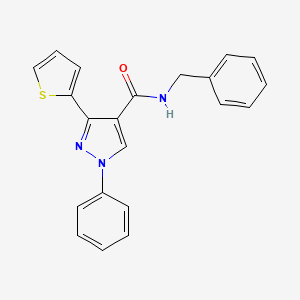
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
描述
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as CGP 3466B, is a small molecule that has shown potential in various scientific research applications. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
作用机制
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been shown to inhibit the activation of PARP by binding to a specific site on the enzyme. This prevents the formation of poly(ADP-ribose) (PAR), which is a product of PARP activation. PAR has been shown to play a role in cell death, so inhibiting its formation may be beneficial in preventing neuronal cell death in various neurological disorders.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound 3466B has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which may help to protect cells from oxidative stress. It has also been shown to increase the levels of certain anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may help to reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for studying the mechanisms of various neurological disorders without causing additional cell death or toxicity. However, one limitation is that it may not be effective in all models of neurological disorders, and further research is needed to determine its efficacy in different disease models.
未来方向
There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B. One area of interest is its potential use in combination with other drugs or compounds to enhance its neuroprotective effects. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Huntington's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration of this compound 3466B for use in clinical trials.
科学研究应用
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activation of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in a process called DNA repair, which can lead to cell death if it is overactivated.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-25(23,24)18(11-5-4-6-12(9-11)19(21)22)10-15(20)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFIPPXTNELCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)
![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)

![ethyl 2-chloro-5-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3618947.png)
![2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3618948.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B3618951.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)

![3,4-dimethoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3618978.png)

